REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH:12]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(N(CC)CC)C>CN(C)C=O>[CH:12]1([NH:18][C:2]2[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=2[N+:9]([O-:11])=[O:10])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
15.09 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C. the mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 ml ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The ether solution was washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated to the half volume
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |